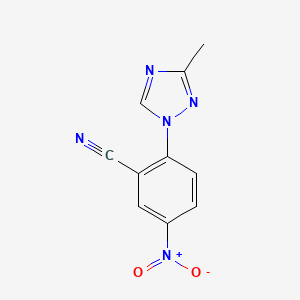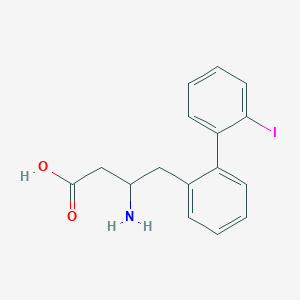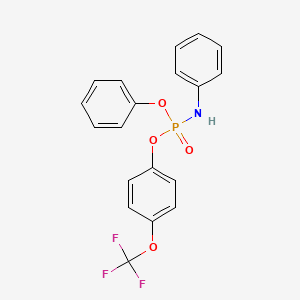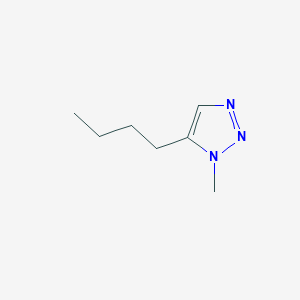
5-Butyl-1-methyl-1H-1,2,3-triazole
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
5-Butyl-1-methyl-1H-1,2,3-triazole is a heterocyclic compound that belongs to the triazole family. Triazoles are five-membered rings containing three nitrogen atoms and two carbon atoms. This specific compound is characterized by the presence of a butyl group at the 5-position and a methyl group at the 1-position of the triazole ring. Triazoles are known for their diverse biological activities and are widely used in various fields, including medicinal chemistry, agriculture, and materials science.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 5-butyl-1-methyl-1H-1,2,3-triazole can be achieved through several methods. One common approach is the 1,3-dipolar cycloaddition of azides and alkynes, also known as the Huisgen cycloaddition. This reaction typically requires a copper(I) catalyst and can be performed under mild conditions. The reaction proceeds as follows:
- Preparation of the azide: The azide precursor can be synthesized by reacting an appropriate amine with sodium azide.
- Preparation of the alkyne: The alkyne precursor can be synthesized by reacting an appropriate halide with a terminal alkyne.
- Cycloaddition: The azide and alkyne are then combined in the presence of a copper(I) catalyst to form the triazole ring.
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using similar methods as described above. The process may be optimized for higher yields and purity, and may involve additional purification steps such as recrystallization or chromatography.
化学反应分析
Types of Reactions
5-Butyl-1-methyl-1H-1,2,3-triazole can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction can be achieved using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo substitution reactions, where one of the substituents on the triazole ring is replaced by another group.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.
Substitution: Various nucleophiles and electrophiles, depending on the desired substitution.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield triazole N-oxides, while reduction may yield triazole derivatives with reduced functional groups.
科学研究应用
5-Butyl-1-methyl-1H-1,2,3-triazole has a wide range of scientific research applications, including:
Medicinal Chemistry: Triazoles are known for their antimicrobial, antifungal, and anticancer properties. This compound may be used as a scaffold for the development of new drugs.
Agriculture: Triazoles are used as fungicides and plant growth regulators. This compound may be explored for similar applications in agriculture.
Materials Science: Triazoles are used in the development of new materials, including polymers and coordination compounds. This compound may be used as a building block for the synthesis of novel materials.
作用机制
The mechanism of action of 5-butyl-1-methyl-1H-1,2,3-triazole depends on its specific application. In medicinal chemistry, triazoles typically exert their effects by interacting with biological targets such as enzymes or receptors. For example, triazole antifungal agents inhibit the enzyme lanosterol 14α-demethylase, which is involved in the biosynthesis of ergosterol, an essential component of fungal cell membranes. The inhibition of this enzyme disrupts the integrity of the fungal cell membrane, leading to cell death.
相似化合物的比较
5-Butyl-1-methyl-1H-1,2,3-triazole can be compared with other triazole compounds, such as:
1,2,4-Triazole: Another isomer of triazole with different nitrogen atom positions. It has similar biological activities but different chemical properties.
Fluconazole: A triazole antifungal agent with a different substitution pattern. It is used to treat fungal infections.
Voriconazole: Another triazole antifungal agent with a different substitution pattern. It is used to treat serious fungal infections.
The uniqueness of this compound lies in its specific substitution pattern, which may confer unique biological activities and chemical properties compared to other triazole compounds.
属性
分子式 |
C7H13N3 |
|---|---|
分子量 |
139.20 g/mol |
IUPAC 名称 |
5-butyl-1-methyltriazole |
InChI |
InChI=1S/C7H13N3/c1-3-4-5-7-6-8-9-10(7)2/h6H,3-5H2,1-2H3 |
InChI 键 |
VOBKHVFUUOHCIC-UHFFFAOYSA-N |
规范 SMILES |
CCCCC1=CN=NN1C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![(6,7-Diacetyloxy-2-oxo-1,3a,5,6,7,7a-hexahydropyrano[3,2-d][1,3]oxazol-5-yl)methyl acetate](/img/structure/B13706718.png)
![Dimethyl 2,2-Bis[4-(tert-butyl)benzyl]malonate](/img/structure/B13706723.png)

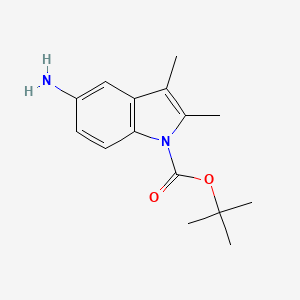
![3-{trans-1,2,3,4-Tetrahydro-6,7-dimethoxy-2-(methyl-13C)-1-[(3,4,5-trimethoxyphenyl)methyl]-2-isoquinolinio}propyl-1-sulfate](/img/structure/B13706748.png)

![N-Boc-N-[[6-(7-iodothieno[3,2-b]pyridin-2-yl)-3-pyridyl]methyl]-2-methoxyethanamine](/img/structure/B13706769.png)
![4-[3-(Benzyloxy)phenyl]-5-bromoimidazole-2-carbaldehyde](/img/structure/B13706774.png)


